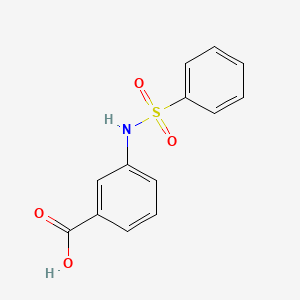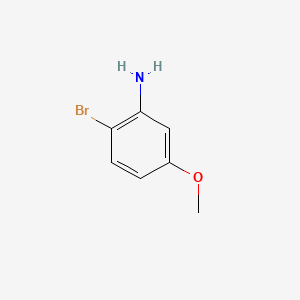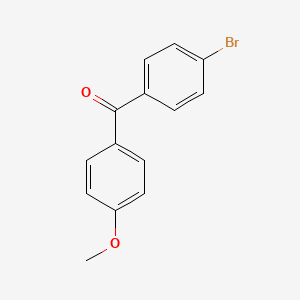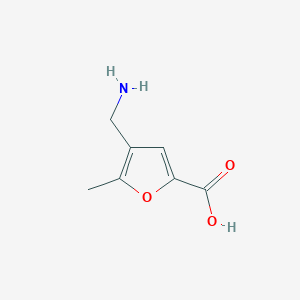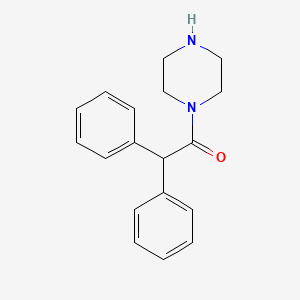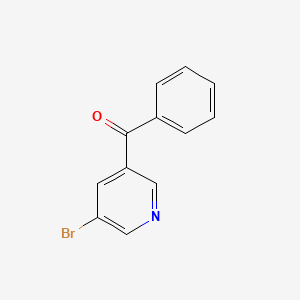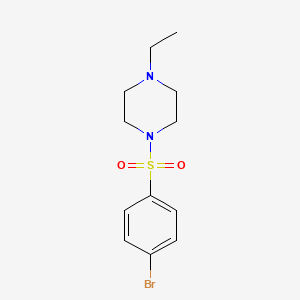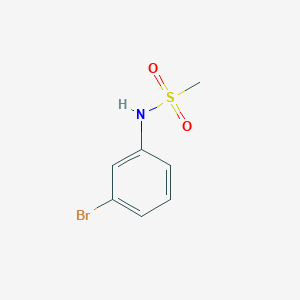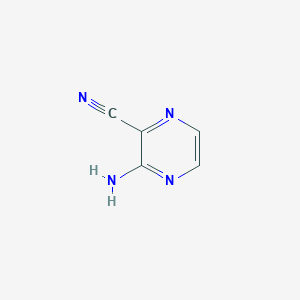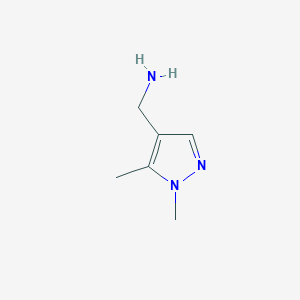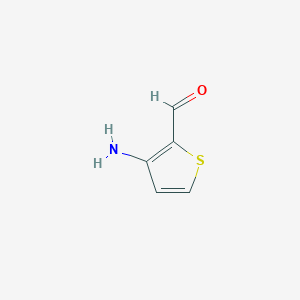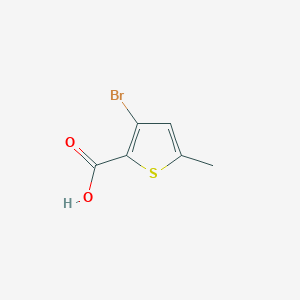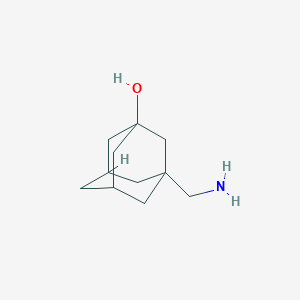
3-(Aminomethyl)adamantan-1-ol
Vue d'ensemble
Description
3-(Aminomethyl)adamantan-1-ol is a chemical compound with the molecular formula C11H19NO. It is a derivative of adamantane, a tricyclic hydrocarbon known for its rigid and bulky structure. The presence of an aminomethyl group and a hydroxyl group attached to the adamantane framework makes this compound unique and versatile in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(Aminomethyl)adamantan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of amantadine (1-aminoadamantane) followed by reduction and hydroxylation. The steps are as follows:
Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform the nitration reaction, resulting in a nitrated intermediate.
Reduction: The nitrated intermediate is reduced using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst to obtain the corresponding amine.
Hydroxylation: The amine is then subjected to hydroxylation under alkaline conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of readily available raw materials, simple operations, and environmentally friendly conditions. The yield of the final product is generally high, often exceeding 80%, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted adamantane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-(Aminomethyl)adamantan-1-one or 3-(Aminomethyl)adamantane-1-carboxylic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted adamantane derivatives with different functional groups
Applications De Recherche Scientifique
3-(Aminomethyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe and in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and neuroprotective effects.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and reactivity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-3-adamantanol
- 3-Amino-1-adamantanol
- 1-Amino-3-hydroxyadamantane
Comparison
3-(Aminomethyl)adamantan-1-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the adamantane framework. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structure provides enhanced stability and rigidity, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
3-(aminomethyl)adamantan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKCTCWOWSGKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1269704.png)
